Cas no 2069-71-8 (3-Amino-N,N-dimethyl-4-nitroaniline)

3-Amino-N,N-dimethyl-4-nitroaniline Chemical and Physical Properties
Names and Identifiers
-
- 3-Amino-N,N-dimethyl-4-nitroaniline
- 3-AMINO-4-NITRO-N,N-DIMETHYLANILINE
- 1-N,1-N-diMethyl-4-nitrobenzene-1,3-diaMine
- 3-AMINO-N,N-DIMMETHYL-4-NITROANILINE
- 3-AMINO-NN-DIMETHYL-4-NITROANILINE 97%
- 2069-71-8
- SY038022
- FT-0692069
- 5-dimethylamino-2-nitroaniline
- 1,3-Benzenediamine,N1,N1-dimethyl-4-nitro-
- N, N-Dimethyl-3-Amino-4-Nitroaniline
- CS-0120725
- WJTOMXLUNDWLCY-UHFFFAOYSA-N
- SCHEMBL719267
- Y13596
- 3-amino N,N-dimethyl 4-nitro aniline
- Z1255435316
- DTXSID60942896
- 20691-71-8
- MFCD01320677
- A879493
- AKOS005254393
- EN300-1084753
- GEO-00120
- 1,3-Benzenediamine, N1,N1-dimethyl-4-nitro-
- N1,N1-dimethyl-4-nitrobenzene-1,3-diamine
- N~1~,N~1~-dimethyl-4-nitrobenzene-1,3-diamine
- A814821
- 3-amino-4-nitrodimethylaminobenzene
- FT-0615047
- 1-N, 1-N-dimethyl-4-nitrobenzene-1, 3-diamine
- W-200210
- MS-20015
- STL554209
- BBL100415
- DA-43302
- DB-045341
-
- MDL: MFCD01320677
- Inchi: 1S/C8H11N3O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,9H2,1-2H3
- InChI Key: WJTOMXLUNDWLCY-UHFFFAOYSA-N
- SMILES: NC1=C([N+]([O-])=O)C=CC(N(C)C)=C1
Computed Properties
- Exact Mass: 181.08500
- Monoisotopic Mass: 181.085
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: nothing
- Topological Polar Surface Area: 75.1A^2
- Tautomer Count: nothing
Experimental Properties
- Color/Form: Yellowish brown powder
- Density: 1.2444 (rough estimate)
- Melting Point: 134-139 ºC
- Boiling Point: 314.3°C (rough estimate)
- Flash Point: 168.3 ºC
- Refractive Index: 1.7400 (estimate)
- PSA: 75.08000
- LogP: 2.34740
- Solubility: Not determined
3-Amino-N,N-dimethyl-4-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P002J7T-250mg |
Androst-4-en-3-one, 6α-fluoro-11β,17β-dihydroxy-17-methyl- (6CI,8CI) |
2069-71-8 | 250mg |
$125.00 | 2023-12-19 | ||
Key Organics Ltd | MS-20015-5g |
3-Amino-N,N-dimethyl-4-nitroaniline |
2069-71-8 | >97% | 5g |
£286.00 | 2025-02-08 | |
abcr | AB151591-5 g |
3-Amino-N,N-dimethyl-4-nitroaniline, 97%; . |
2069-71-8 | 97% | 5g |
€299.00 | 2023-05-09 | |
abcr | AB151591-5g |
3-Amino-N,N-dimethyl-4-nitroaniline, 97%; . |
2069-71-8 | 97% | 5g |
€275.00 | 2025-02-15 | |
1PlusChem | 1P002J7T-1g |
Androst-4-en-3-one, 6α-fluoro-11β,17β-dihydroxy-17-methyl- (6CI,8CI) |
2069-71-8 | 1g |
$231.00 | 2023-12-19 | ||
A2B Chem LLC | AB17417-1g |
3-Amino-n,n-dimethyl-4-nitroaniline |
2069-71-8 | 1g |
$195.00 | 2024-04-20 | ||
A2B Chem LLC | AB17417-250mg |
3-Amino-n,n-dimethyl-4-nitroaniline |
2069-71-8 | 250mg |
$95.00 | 2024-04-20 |
3-Amino-N,N-dimethyl-4-nitroaniline Related Literature
-
Yongbiao Wei,Xin Zhang,Linlin Wang,Ying Liu,Tao Bing,Xiangjun Liu,Dihua Shangguan RSC Adv. 2015 5 75911
Additional information on 3-Amino-N,N-dimethyl-4-nitroaniline
Research Brief on 3-Amino-N,N-dimethyl-4-nitroaniline (CAS: 2069-71-8): Recent Advances and Applications in Chemical Biology and Medicine
3-Amino-N,N-dimethyl-4-nitroaniline (CAS: 2069-71-8) is a nitroaniline derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as an intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Recent studies have explored its potential in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and emerging applications in medicine.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the role of 3-Amino-N,N-dimethyl-4-nitroaniline as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases. The study highlighted its unique structural features, which enable selective binding to kinase active sites, making it a promising scaffold for anticancer drug development. The compound's nitro and amino functional groups were found to facilitate interactions with key residues in the ATP-binding pocket of kinases, thereby enhancing inhibitory potency.
Another recent advancement involves the use of 3-Amino-N,N-dimethyl-4-nitroaniline in photodynamic therapy (PDT). A 2024 paper in Chemical Communications reported its incorporation into photosensitizers for PDT applications. The nitro group's electron-withdrawing properties were leveraged to improve the photosensitizer's stability and efficiency in generating reactive oxygen species (ROS) under light irradiation. This innovation holds promise for treating skin cancers and microbial infections, showcasing the compound's potential beyond traditional chemical synthesis.
From a toxicological perspective, a 2023 study in Toxicology Reports evaluated the safety profile of 3-Amino-N,N-dimethyl-4-nitroaniline, particularly its metabolites. The findings indicated that while the compound exhibits low acute toxicity, prolonged exposure may lead to the formation of nitroso derivatives, which are potential carcinogens. This underscores the need for careful handling and further research into its metabolic pathways to ensure safe industrial and laboratory use.
In conclusion, 3-Amino-N,N-dimethyl-4-nitroaniline (CAS: 2069-71-8) continues to be a compound of interest in chemical biology and pharmaceutical research. Its applications range from kinase inhibitor development to photodynamic therapy, demonstrating its versatility. However, ongoing studies must address its metabolic and toxicological implications to fully realize its potential in medicine. Future research directions may include optimizing its derivatives for enhanced efficacy and safety, as well as exploring its utility in other therapeutic areas such as neurodegenerative diseases and infectious disorders.
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